5-Formyl-2-methoxybenzyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

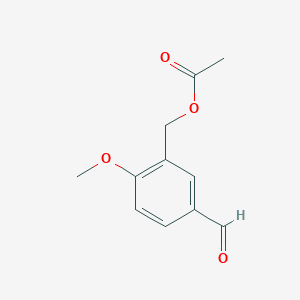

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(13)15-7-10-5-9(6-12)3-4-11(10)14-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEABBBBNPSHHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Formyl-2-methoxybenzyl acetate

Abstract: This document provides a comprehensive technical overview of 5-Formyl-2-methoxybenzyl acetate, a key aromatic aldehyde with applications in organic synthesis and materials science. It details the compound's fundamental physicochemical properties, spectroscopic signature, a validated synthesis protocol, and core reactivity principles. This guide is intended for researchers, chemists, and drug development professionals who require a reliable, in-depth understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a bifunctional organic compound.[1][2] It belongs to the family of substituted benzaldehydes, which are pivotal building blocks in the synthesis of pharmaceuticals, fragrances, and polymers. The strategic value of this molecule lies in the orthogonal reactivity of its core functional groups: the aldehyde (-CHO) and the benzyl acetate (-CH₂OAc). The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, while the acetate ester offers a latent hydroxyl group that can be unmasked under specific conditions. This guide elucidates the foundational data required for its effective handling, characterization, and deployment in synthetic workflows.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application in research and development.

IUPAC Name: (5-formyl-2-methoxyphenyl) acetate[1] CAS Number: 881-57-2[2] Molecular Formula: C₁₀H₁₀O₄[1][2]

Core Physicochemical Data

The essential physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various solvents, designing purification strategies, and ensuring safe storage.

| Property | Value | Source(s) |

| Molecular Weight | 194.19 g/mol | [2] |

| Appearance | White to orange to green powder or crystal | [2] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 293 °C at 760 mmHg (Predicted) | |

| Purity | >98.0% (GC) | [2] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) |

Solubility and Stability Profile

While quantitative solubility data is sparse, empirical evidence suggests solubility in common organic solvents such as chloroform, ethyl acetate, and acetone. The compound's stability is generally robust under standard laboratory conditions. However, as an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The aldehyde group may undergo slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved through the acetylation of the corresponding phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This transformation is a cornerstone reaction, valued for its efficiency and high yield.

Rationale for Synthetic Strategy

The chosen method is the esterification of isovanillin using acetic anhydride with a base catalyst. This is an industry-standard, cost-effective, and high-yielding protocol.

-

Acetic Anhydride: Serves as the acetyl group donor. It is highly reactive and the byproduct, acetic acid, is easily removed during workup.

-

Base Catalyst (e.g., Pyridine or Triethylamine): Activates the phenolic hydroxyl group by deprotonation, making it a more potent nucleophile. It also neutralizes the acetic acid byproduct, driving the reaction to completion.

-

Workup: A simple aqueous workup is sufficient to quench the reaction and remove water-soluble byproducts and reagents.

-

Purification: The product's crystalline nature makes recrystallization an effective method for achieving high purity.

Experimental Protocol: Acetylation of Isovanillin

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

Acetic Anhydride

-

Pyridine (or Triethylamine)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq) in dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by adding 1M HCl. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from hot ethanol to afford this compound as a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Analytical Characterization

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. The data presented here are based on typical expected values for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (Proton NMR): In a CDCl₃ solvent, the spectrum is expected to show:

-

A sharp singlet around 9.9 ppm corresponding to the aldehydic proton (-CHO).

-

A multiplet or series of signals between 7.4-7.8 ppm for the aromatic protons on the benzene ring.

-

A singlet around 3.9 ppm for the methoxy group protons (-OCH₃).

-

A sharp singlet around 2.3 ppm for the methyl protons of the acetate group (-OCOCH₃).

-

-

¹³C NMR (Carbon NMR): Key expected chemical shifts include:

-

A signal around 191 ppm for the aldehyde carbonyl carbon.

-

A signal around 168 ppm for the ester carbonyl carbon.

-

Aromatic carbons appearing in the 110-155 ppm region.

-

A methoxy carbon signal around 56 ppm .

-

An acetate methyl carbon signal around 21 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

~1765 cm⁻¹: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch.

-

~1690 cm⁻¹: A strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch.

-

~2850 and ~2750 cm⁻¹: Two weak to medium bands (Fermi doublets) characteristic of the C-H stretch of the aldehyde.

-

~1200-1250 cm⁻¹: A strong band corresponding to the C-O stretch of the acetate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A peak at m/z = 194.19, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO), leading to a significant peak at m/z = 151, and subsequent fragmentation of the benzaldehyde core.

Reactivity and Synthetic Applications

The utility of this compound stems from the distinct reactivity of its functional groups.

Aldehyde Group Chemistry

The formyl group is an electrophilic center, making it a versatile handle for constructing more complex molecules.

-

Nucleophilic Addition: It readily reacts with nucleophiles like Grignard reagents or organolithium compounds to form secondary alcohols.

-

Reductive Amination: Condensation with primary or secondary amines followed by reduction (e.g., with sodium borohydride) yields substituted benzylamines.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a route to stilbene derivatives.

-

Condensation Reactions: Undergoes aldol or Knoevenagel condensations with enolates or active methylene compounds.

Benzyl Acetate Group Chemistry

The acetate acts as a protecting group for the phenolic hydroxyl.

-

Deprotection (Hydrolysis): The ester can be cleaved under basic (e.g., NaOH, K₂CO₃ in methanol) or acidic conditions to reveal the free hydroxyl group of isovanillin, enabling subsequent reactions at that site. This orthogonality allows for selective manipulation of the aldehyde group while the hydroxyl is protected.

Logical Relationship of Functional Groups

Caption: Reactivity map showing the distinct chemical pathways of the core functional groups.

Safety and Handling

As a laboratory chemical, this compound requires appropriate handling procedures.

-

GHS Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid: In case of skin contact, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a well-characterized and synthetically valuable compound. Its defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an important intermediate for advanced organic synthesis. This guide provides the essential technical data and procedural knowledge for scientists to confidently incorporate this molecule into their research programs, enabling the development of novel compounds and materials.

References

-

5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem. National Center for Biotechnology Information. [Link]

-

Supporting Information - General Procedure for the Syntheses of the Benzyl formates. This source describes general laboratory techniques and characterization methods applicable to similar compounds. [Link]

-

5-Formyl-2-methoxyphenyl acetate - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]

-

Plz help in identifying the compound? - ResearchGate. ResearchGate. This entry provides a general discussion on interpreting spectroscopic data for related ester compounds. [Link]

-

Acetic acid-5-(formyl-2-methoxy-benzyl) ester - Oakwood Chemical. Oakwood Chemical. [Link]

-

This compound | 99865-67-5 | Tetrahedron. Tetrahedron. [Link]

-

4-Methoxybenzyl acetate | C10H12O3 | CID 7695 - PubChem. National Center for Biotechnology Information. Provides spectral information for a structurally related compound. [Link]

-

p-Anisyl acetate (CAS N° 104-21-2) - ScenTree. ScenTree. Describes properties of a related anisyl acetate compound. [Link]

Sources

An In-depth Technical Guide to 5-Formyl-2-methoxybenzyl Acetate: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 5-Formyl-2-methoxybenzyl acetate, a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, safety considerations, and a proposed synthetic pathway. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed understanding of this molecule.

Chemical Identity and Structural Elucidation

A critical first step in working with any chemical entity is to precisely establish its identity. It is important to note that the nomenclature in this chemical space can be ambiguous, leading to potential confusion with a structurally related isomer.

The compound of interest, This compound , is identified by the CAS Number 99865-67-5 .[1][2][3] Its molecular formula is C11H12O4, corresponding to a molecular weight of 208.21 g/mol .[1][3]

It is crucial to distinguish this compound from a close isomer, 5-Formyl-2-methoxyphenyl acetate (also known as 3-Acetoxy-4-methoxybenzaldehyde), which bears the CAS Number 881-57-2 and a molecular formula of C10H10O4.[4][5] The key structural difference lies in the point of attachment of the acetate group. In our target molecule, the acetate is an ester of the benzyl alcohol, whereas in the isomer, it is an ester of the phenol.

Below is the chemical structure of the primary topic of this guide, this compound.

Caption: Chemical structure of this compound (CAS: 99865-67-5).

Physicochemical and Safety Data

While detailed experimental data for this compound is not extensively published, we can summarize its core identifiers. For the benefit of the researcher, we also present the well-documented properties of its common isomer, 5-Formyl-2-methoxyphenyl acetate, which can serve as a useful, albeit distinct, reference point.

Properties of this compound

| Property | Value | Source |

| CAS Number | 99865-67-5 | [1][2][3] |

| Molecular Formula | C11H12O4 | [1][2] |

| Molecular Weight | 208.21 g/mol | [1] |

| Synonyms | Acetic acid 5-formyl-2-methoxy-benzyl ester | [1][2] |

| InChIKey | NEABBBBNPSHHGH-UHFFFAOYSA-N | [1] |

Reference Properties of Isomer: 5-Formyl-2-methoxyphenyl acetate (CAS: 881-57-2)

| Property | Value | Source |

| Molecular Formula | C10H10O4 | [4] |

| Molecular Weight | 194.19 g/mol | [4] |

| Appearance | White to Orange to Green powder to crystal | [4] |

| Melting Point | 85.0 to 89.0 °C | [6] |

| Purity | >98.0% (GC) | [4] |

| InChIKey | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [5][7] |

Safety and Handling

For the related isomer (CAS 881-57-2), the following GHS classifications have been reported[5]:

Recommended Handling Procedures:

-

Handle in a well-ventilated place, preferably a fume hood.[1]

-

Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

Proposed Synthetic Route and Methodologies

The aldehyde and benzyl acetate functional groups suggest that this compound is a versatile intermediate in organic synthesis. While a specific, published synthesis for this compound was not identified, a logical and efficient synthetic route can be designed based on established organic chemistry principles. The following protocol is a proposed method, grounded in common laboratory transformations.

The synthesis logically starts from the more readily available vanillin acetate (3-acetoxy-4-methoxybenzaldehyde), which is the isomeric compound discussed earlier (CAS 881-57-2). The core of the strategy involves the selective reduction of the aromatic aldehyde to a benzyl alcohol, followed by acetylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Selective Reduction of Aldehyde

Causality: The key to this synthesis is the selective reduction of the aldehyde in the presence of an ester. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions. This chemoselectivity is crucial for the success of the first step.

Protocol:

-

To a round-bottom flask, add 5-Formyl-2-methoxyphenyl acetate (1.0 eq).

-

Dissolve the starting material in a mixture of methanol and dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, monitoring for gas evolution.

-

Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or dilute HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 3-Acetoxy-4-methoxybenzyl alcohol.

Step 2: Acetylation of Benzyl Alcohol

Causality: The final step involves the acetylation of the newly formed primary benzyl alcohol. Acetic anhydride is a common and effective acetylating agent. The reaction is typically catalyzed by a base like pyridine or 4-Dimethylaminopyridine (DMAP), which activates the acetic anhydride and deprotonates the alcohol, facilitating the nucleophilic attack.

Protocol:

-

Dissolve the intermediate alcohol from Step 1 (1.0 eq) in an anhydrous solvent like dichloromethane or pyridine.

-

Add DMAP (0.1 eq) as a catalyst.

-

Add acetic anhydride (1.2 eq) dropwise to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, followed by a saturated solution of sodium bicarbonate to neutralize excess acetic anhydride and acetic acid.

-

Extract the product with dichloromethane, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Potential Applications in Research and Development

The structural motifs within this compound make it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: The aldehyde functional group is a versatile handle for further chemical transformations. It can participate in reactions such as reductive amination to introduce amine functionalities, or Wittig reactions to form alkenes, enabling the synthesis of diverse molecular scaffolds for drug discovery.[8]

-

Organic Synthesis: As a bifunctional molecule (aldehyde and a protected benzyl alcohol), it can be used in multi-step synthetic pathways where sequential and selective reactions are required.[8] The benzyl acetate group can be considered a protected form of benzyl alcohol, which can be deprotected under hydrolytic conditions when needed.

-

Precursor for Bioactive Molecules: The substituted benzene ring is a common feature in many biologically active compounds. This molecule could serve as a precursor for synthesizing compounds with potential applications in areas like enzyme inhibition.[8] For instance, a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, has been used in the synthesis of a drug metabolite.[9]

Conclusion

This compound (CAS 99865-67-5) is a specific and useful chemical intermediate. This guide has clarified its identity in relation to its common isomer, summarized its known properties, and provided a detailed, scientifically-grounded proposal for its synthesis. By understanding its structure, properties, and synthetic accessibility, researchers can effectively leverage this compound in the development of complex molecules for pharmaceutical and other applications.

References

-

Acetic acid-5-(formyl-2-methoxy-benzyl) ester. Oakwood Chemical. [Link]

-

This compound | C11H12O4 | CID 596570. PubChem - NIH. [Link]

-

5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572. PubChem - NIH. [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

-

99865-67-5 | this compound. Tetrahedron. [Link]

-

5-Formyl-2-methoxyphenyl Acetate 881-57-2. TCI (Shanghai) Development Co., Ltd.. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Acetic acid-5-(formyl-2-methoxy-benzyl) ester [oakwoodchemical.com]

- 3. 99865-67-5 | this compound | Tetrahedron [thsci.com]

- 4. 5-Formyl-2-methoxyphenyl Acetate | CymitQuimica [cymitquimica.com]

- 5. 5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Formyl-2-methoxyphenyl Acetate | 881-57-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. 5-Formyl-2-methoxyphenyl Acetate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 8. Buy Benzyl 5-formyl-2-methoxybenzoate (EVT-8592633) [evitachem.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 5-Formyl-2-methoxybenzyl acetate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Formyl-2-methoxybenzyl acetate (CAS No. 99865-67-5), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical principles to offer a comprehensive characterization, even in the absence of publicly available, raw experimental spectra. We will delve into the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data, grounded in the principles of structural organic chemistry.

Molecular Structure and Overview

This compound is a substituted aromatic compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure features a benzyl acetate core with methoxy and formyl (aldehyde) substituents on the benzene ring. Accurate spectroscopic analysis is paramount for confirming the identity and purity of this compound in synthetic and medicinal chemistry applications.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in structural elucidation.

Predicted Mass Spectrum Analysis

While a full experimental mass spectrum is not publicly available, data from gas chromatography-mass spectrometry (GC-MS) indicates a prominent fragment at a mass-to-charge ratio (m/z) of 165. The molecular ion peak [M]⁺• is expected at m/z 208.

The presence of the acetate and benzyl groups makes the molecule susceptible to specific fragmentation pathways under electron ionization (EI). The most probable fragmentation leading to the observed peak at m/z 165 is the loss of the acetyl group radical (•CH₂C(O)O), followed by rearrangement. A plausible fragmentation pathway is outlined below:

-

Molecular Ion [M]⁺• (m/z 208): The intact molecule after ionization.

-

Loss of Acetoxy Radical (m/z 149): Cleavage of the benzyl C-O bond can lead to the formation of a stable benzyl cation at m/z 149.

-

Formation of the Tropylium Ion (m/z 165): A common fragmentation pattern for benzyl esters involves the loss of an acetic acid molecule (CH₃COOH) via a McLafferty-type rearrangement, which does not lead to m/z 165. However, the loss of an acetyl radical (•COCH₃) from the molecular ion would result in a fragment at m/z 165. This fragment corresponds to the [M - 43]⁺ ion, which is a common and diagnostic fragmentation for benzyl acetates.

Table 1: Predicted Mass Spectrometry Data

| m/z (Mass/Charge) | Proposed Fragment | Formula | Notes |

| 208 | [M]⁺• (Molecular Ion) | [C₁₁H₁₂O₄]⁺• | Expected molecular ion peak. |

| 165 | [M - COCH₃]⁺ | [C₉H₉O₃]⁺ | Corresponds to the loss of an acetyl radical; reported as a major peak. |

| 149 | [M - OCOCH₃]⁺ | [C₉H₉O₂]⁺ | Represents the stable 5-formyl-2-methoxybenzyl cation. |

| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Further fragmentation of the benzyl cation. |

Diagram 1: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source. For volatile and thermally stable compounds, a GC-MS system is ideal.

-

GC-MS Parameters (if applicable):

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library data if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Diagram 2: Structure and Atom Numbering for NMR

Caption: Numbering scheme for NMR assignments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy group, and the acetate methyl group.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

| ~9.85 | s | 1H | H-7 (Aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~7.70 | dd | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-4 and H-3. |

| ~7.65 | d | 1H | H-4 | This proton is para to the electron-donating methoxy group and ortho to the aldehyde, resulting in a downfield shift. It will appear as a doublet from coupling to H-3. |

| ~7.05 | d | 1H | H-3 | This proton is ortho to the electron-donating methoxy group, leading to an upfield shift relative to the other aromatic protons. It will be a doublet due to coupling with H-4. |

| ~5.15 | s | 2H | H-8 (Benzylic) | The benzylic protons are adjacent to the electron-withdrawing acetate group and the aromatic ring, resulting in a downfield shift. They are expected to be a singlet as there are no adjacent protons. |

| ~3.90 | s | 3H | H-11 (Methoxy) | The protons of the methoxy group are shielded and appear as a sharp singlet. |

| ~2.10 | s | 3H | H-10 (Acetate) | The methyl protons of the acetate group are in a typical chemical shift range for acetyl groups and appear as a singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

| ~191.0 | C-7 (Aldehyde C=O) | The aldehyde carbonyl carbon is highly deshielded and appears far downfield. |

| ~170.5 | C-9 (Ester C=O) | The ester carbonyl carbon is also deshielded, but typically appears slightly upfield from an aldehyde carbonyl. |

| ~160.0 | C-2 | This aromatic carbon is attached to the electron-donating methoxy group, causing a significant downfield shift (ipso-carbon). |

| ~135.0 | C-1 | A quaternary aromatic carbon. |

| ~132.0 | C-5 | The aromatic carbon bearing the aldehyde group. |

| ~128.0 | C-6 | Aromatic CH carbon. |

| ~125.0 | C-4 | Aromatic CH carbon. |

| ~110.0 | C-3 | The aromatic carbon ortho to the methoxy group is shielded. |

| ~65.0 | C-8 (Benzylic) | The benzylic carbon is attached to an oxygen atom, shifting it downfield. |

| ~56.0 | C-11 (Methoxy) | The carbon of the methoxy group. |

| ~21.0 | C-10 (Acetate) | The methyl carbon of the acetate group appears in the typical aliphatic region. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum Analysis

The IR spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl groups of the aldehyde and the ester, as well as C-O and aromatic C-H stretching vibrations.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~2830 and ~2730 | Medium | C-H Stretch | Aldehyde | The characteristic Fermi doublet for an aldehyde C-H stretch. |

| ~1745 | Strong | C=O Stretch | Ester | The ester carbonyl stretch typically appears at a higher frequency than a ketone or aldehyde. |

| ~1695 | Strong | C=O Stretch | Aldehyde (Aromatic) | The aromatic aldehyde carbonyl is conjugated with the benzene ring, which lowers its stretching frequency. |

| ~1600 and ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring | These bands are characteristic of carbon-carbon stretching within the benzene ring. |

| ~1220 | Strong | C-O Stretch | Acetate | The stretching vibration of the C-O single bond in the acetate group. |

| ~1030 | Strong | C-O Stretch | Methoxy | The stretching vibration of the C-O bond in the methoxy group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

For thin-film analysis: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Place the sample in the beam path and acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a detailed spectroscopic characterization of this compound based on established principles of analytical chemistry. The predicted NMR, IR, and MS data offer a robust framework for researchers to confirm the identity and purity of this compound. The provided protocols outline standard, self-validating methodologies for acquiring high-quality spectroscopic data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Starting Materials for the Synthesis of 5-Formyl-2-methoxybenzyl acetate: An In-depth Technical Guide

Introduction

5-Formyl-2-methoxybenzyl acetate is a key organic intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde and a benzyl acetate moiety, makes it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this compound, designed for researchers, scientists, and professionals in drug development. The discussion emphasizes the chemical rationale behind the selection of starting materials and the corresponding synthetic methodologies, offering field-proven insights into practical and efficient laboratory-scale synthesis.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several strategic directions, primarily dictated by the choice of the starting material. The key transformations involve the introduction of the formyl group onto a pre-existing methoxy-substituted aromatic ring and the formation of the benzyl acetate functionality. This guide will explore two primary and logical synthetic pathways, each originating from a readily available and economically viable starting material.

Pathway 1: Formylation of a Precursor Benzyl Acetate

This approach focuses on first constructing the benzyl acetate portion of the molecule and then introducing the formyl group at the desired position through an electrophilic aromatic substitution reaction.

-

Starting Material: 2-Methoxybenzyl alcohol

-

Rationale: 2-Methoxybenzyl alcohol is a commercially available and relatively inexpensive starting material. The methoxy group is an ortho-, para-director, and the position para to the methoxy group is activated towards electrophilic substitution, making the introduction of the formyl group at the 5-position feasible.

Pathway 2: Functional Group Manipulation of a Substituted Benzaldehyde

This strategy commences with a benzaldehyde derivative that already possesses the required formyl and methoxy groups. The synthesis then focuses on the elaboration of the side chain to form the benzyl acetate moiety.

-

Starting Material: 2-Hydroxy-5-methoxybenzaldehyde

-

Rationale: 2-Hydroxy-5-methoxybenzaldehyde, an isomer of vanillin, provides the correct substitution pattern of the formyl and methoxy groups on the aromatic ring from the outset.[1] The synthetic challenge then lies in the selective transformation of the aldehyde and hydroxyl groups to achieve the target structure.

Detailed Synthetic Protocols and Mechanistic Insights

Pathway 1: Synthesis from 2-Methoxybenzyl alcohol

This two-step synthesis involves the acetylation of 2-methoxybenzyl alcohol followed by the formylation of the resulting 2-methoxybenzyl acetate.

Step 1: Acetylation of 2-Methoxybenzyl alcohol to 2-Methoxybenzyl acetate

The initial step is a straightforward esterification of the benzylic alcohol.

-

Experimental Protocol:

-

To a solution of 2-methoxybenzyl alcohol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, add acetic anhydride (1.2 equivalents).

-

If not using pyridine as the solvent, add a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-methoxybenzyl acetate.

-

-

Causality of Experimental Choices: Acetic anhydride is a common and efficient acetylating agent. The use of a basic catalyst like pyridine or DMAP accelerates the reaction by activating the acetic anhydride and deprotonating the alcohol, increasing its nucleophilicity.[2]

Step 2: Formylation of 2-Methoxybenzyl acetate to this compound

The introduction of the formyl group at the 5-position can be achieved via a Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic compounds.[3][4]

-

Experimental Protocol (Vilsmeier-Haack Reaction):

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

To this reagent, add a solution of 2-methoxybenzyl acetate (1 equivalent) in DMF.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

-

Mechanistic Insight: The Vilsmeier reagent, a chlorodimethyliminium ion, is the active electrophile that attacks the electron-rich aromatic ring of 2-methoxybenzyl acetate. The methoxy group directs the substitution to the para position (position 5). Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde.[3]

Diagrammatic Representation of Pathway 1

Caption: Synthetic route from 2-Methoxybenzyl alcohol.

Pathway 2: Synthesis from 2-Hydroxy-5-methoxybenzaldehyde

This pathway involves the reduction of the aldehyde to a primary alcohol, followed by selective acetylation of the benzylic alcohol.

Step 1: Reduction of 2-Hydroxy-5-methoxybenzaldehyde to 2-Hydroxy-5-methoxybenzyl alcohol

A selective reduction of the aldehyde in the presence of a phenolic hydroxyl group is required. Sodium borohydride is a suitable reagent for this transformation.

-

Experimental Protocol:

-

Dissolve 2-Hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the mixture with dilute hydrochloric acid to destroy the excess NaBH₄ and neutralize the phenoxide.

-

Extract the product with an organic solvent, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield 2-Hydroxy-5-methoxybenzyl alcohol.

-

-

Causality of Experimental Choices: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of other functional groups like phenols.[5] The reaction is typically fast and high-yielding at low temperatures.

Step 2: Selective Acetylation of 2-Hydroxy-5-methoxybenzyl alcohol

This is the critical step of this pathway, as the benzylic alcohol needs to be acetylated in the presence of the more acidic phenolic hydroxyl group. This can be challenging. A potential strategy involves using a less reactive acetylating agent or carefully controlling the reaction conditions. However, a more robust method involves protection of the phenolic hydroxyl, followed by acetylation and deprotection, which adds steps to the synthesis. A direct, albeit potentially lower-yielding, selective acetylation is presented here.

-

Experimental Protocol (Attempted Selective Acetylation):

-

Dissolve 2-Hydroxy-5-methoxybenzyl alcohol (1 equivalent) in a non-polar solvent like dichloromethane.

-

Add a mild acetylating agent such as acetyl chloride (1 equivalent) at low temperature (-10 to 0 °C) in the presence of a non-nucleophilic base like triethylamine (1.1 equivalents).

-

Monitor the reaction closely by TLC to maximize the formation of the desired mono-acetylated product and minimize the di-acetylated byproduct.

-

Upon optimal conversion, quench the reaction with water and work up as described previously.

-

Purification by column chromatography will be necessary to separate the desired product from starting material and byproducts.

-

-

Challenges and Alternatives: The phenolic hydroxyl is more acidic and can be more reactive towards acetylation under basic conditions. An alternative, though longer, route would involve protecting the phenolic hydroxyl as a benzyl or silyl ether, followed by acetylation of the benzylic alcohol, and subsequent deprotection.

Diagrammatic Representation of Pathway 2

Caption: Synthetic route from 2-Hydroxy-5-methoxybenzaldehyde.

Comparative Analysis of Starting Materials and Synthetic Routes

| Feature | Pathway 1 (from 2-Methoxybenzyl alcohol) | Pathway 2 (from 2-Hydroxy-5-methoxybenzaldehyde) |

| Starting Material Cost | Generally low | Moderate |

| Number of Steps | 2 | 2 (direct) or more (with protection) |

| Key Challenge | Regioselectivity of formylation | Selectivity of acetylation |

| Potential Yield | Good to excellent | Variable, depends on selectivity |

| Scalability | Generally scalable | Potentially challenging to scale due to selectivity issues |

| Overall Efficiency | Potentially more efficient | Can be less efficient due to selectivity or extra steps |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of starting material being the primary determinant of the overall strategy. The formylation of 2-methoxybenzyl acetate (Pathway 1) represents a robust and likely high-yielding approach, leveraging a well-established formylation reaction. The functional group manipulation of 2-Hydroxy-5-methoxybenzaldehyde (Pathway 2) is also a viable option, although it may present challenges in achieving selective acetylation of the benzylic alcohol. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the specific chemical transformations involved. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this valuable chemical intermediate.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Acetic acid-5-(formyl-2-methoxy-benzyl) ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Wikipedia. (2023, December 28). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions. Retrieved from [Link]

-

PubChem. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

-

Journal of Science Education. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Retrieved from [Link]

-

Kemitek. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

-

SciSpace. (2021). Synthesis of new vanillin derivatives from natural eugenol. Retrieved from [Link]

-

PubChem. (n.d.). Vanillin acetate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Digital CSIC. (n.d.). Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts. Retrieved from [Link]

Sources

- 1. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Safe Handling of 5-Formyl-2-methoxyphenyl Acetate

A Note on Chemical Identification: This guide focuses on the safety and handling of 5-Formyl-2-methoxyphenyl Acetate (CAS No. 881-57-2) and its close structural isomer, 3-Acetoxy-4-methoxybenzaldehyde (Vanillin Acetate, CAS No. 881-68-5). While the initial query specified "5-Formyl-2-methoxybenzyl acetate," comprehensive safety data for that specific benzyl ester is scarce. The core functional groups—an aromatic aldehyde and an acetate ester—are present in the phenyl acetate isomers, for which reliable safety information is available. The principles and precautions detailed herein are therefore considered highly relevant and directly applicable to compounds of this structural class.

Section 1: Core Principles of Chemical Safety and Hazard Communication

The prudent handling of any chemical reagent begins with a thorough understanding of its intrinsic properties and potential hazards. 5-Formyl-2-methoxyphenyl acetate is an organic compound that, while not acutely toxic, presents definite risks that necessitate careful handling to ensure personnel safety and experimental integrity. The presence of an aldehyde functional group suggests potential reactivity, while the acetate moiety can undergo hydrolysis. As a crystalline solid, it also poses an inhalation risk if handled improperly.

Physicochemical and Structural Data

A foundational aspect of safe handling is the awareness of the compound's physical and chemical identity. This data informs storage, handling, and emergency response procedures.

| Property | Value | Source(s) |

| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [1] |

| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, Acetic Acid 5-Formyl-2-methoxyphenyl Ester | [2][3] |

| CAS Number | 881-57-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 85.0 to 89.0 °C | |

| Purity | >98.0% (GC) | [2] |

GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. 5-Formyl-2-methoxyphenyl acetate is classified as an irritant.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

This classification is the cornerstone of our risk assessment. The potential for skin and severe eye irritation dictates the mandatory use of specific personal protective equipment (PPE) and informs first-aid protocols.[1]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Minimizing exposure is the primary goal. This is achieved through a combination of engineering controls (modifying the workspace) and PPE (protecting the individual). The causality is simple: create a barrier between the researcher and the chemical hazard.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 5-Formyl-2-methoxyphenyl acetate powder should occur in a well-ventilated area.[4][5] For procedures that could generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.[6][7] This prevents the inhalation of airborne particles.

-

Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8] This is a non-negotiable requirement due to the compound's classification as a serious eye irritant.[1]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. Each piece of equipment serves to validate the safety of the handling procedure by mitigating a specific risk.

| PPE Category | Item Specification | Rationale for Use |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Mandatory. Protects against airborne particles and accidental splashes, directly addressing the H319 "Causes serious eye irritation" hazard.[1][6][7] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Mandatory. Prevents direct skin contact, addressing the H315 "Causes skin irritation" hazard.[1][7] Gloves must be inspected before use and removed carefully to avoid contaminating the skin. |

| Body Protection | A buttoned laboratory coat, long pants, and closed-toe shoes. | Mandatory. Protects skin on the arms and body from accidental spills and contamination.[6][8][9] |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Situational. Required if engineering controls are insufficient or if significant dust generation is unavoidable.[6][8] |

Diagram 1: PPE Selection Workflow

Caption: PPE selection based on task-specific risk assessment.

Section 3: Step-by-Step Handling and Storage Protocols

Adherence to a systematic procedure is critical for minimizing risk. This protocol is designed as a self-validating system where each step logically follows from safety principles.

Experimental Protocol: Safe Handling Workflow

-

Preparation:

-

Confirm that a Safety Data Sheet (SDS) for the compound is accessible and has been reviewed.[7]

-

Ensure the work area is clean and uncluttered.[9]

-

Verify that the chemical fume hood (if required) is operational and that the safety shower/eyewash station is unobstructed.[8][10]

-

Don all mandatory PPE as determined by the workflow in Diagram 1.

-

-

Handling the Compound:

-

Post-Handling:

-

Clean the work area and any equipment used.

-

Dispose of contaminated materials (e.g., weigh boats, pipette tips) in the designated chemical waste container.[6]

-

Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the appropriate waste stream.

-

Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][8]

-

Storage and Incompatibility

Proper storage is essential for maintaining the compound's stability and preventing hazardous reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[4][5][11] Storage at <15°C in a dark place is recommended to preserve integrity.

-

Incompatible Materials: Avoid contact with strong acids and strong bases.[11]

-

Causality: Strong bases or acids can catalyze the hydrolysis of the acetate ester, breaking it down into acetic acid and the corresponding phenol. Aromatic aldehydes can also undergo reactions like the Cannizzaro reaction in the presence of a strong base.[12]

-

Section 4: Emergency and Disposal Procedures

Preparedness for unexpected events is a hallmark of a professional laboratory environment.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE during cleanup.[5] Avoid inhaling any dust.

-

Containment and Cleanup: For a small spill of the solid, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, closed, and labeled container for disposal.[5] For liquid solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5][13]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[5]

First-Aid and Exposure Response

Immediate and correct first aid is crucial. The following steps are based on the compound's known hazards.

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][11] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. [11] The "serious eye irritation" classification necessitates a professional medical evaluation.

-

Skin Contact: Take off contaminated clothing. Wash the affected area immediately with plenty of soap and water.[11] If skin irritation occurs or persists, get medical advice/attention.[11]

-

Inhalation: Move the person to fresh air.[5][11] If breathing is difficult or symptoms occur, get medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[5][11] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

Diagram 2: Emergency Response Protocol

Caption: Decision-making flowchart for personal exposure incidents.

Waste Disposal

Proper disposal is a legal and ethical requirement to protect the environment.

-

Waste Characterization: Unused material and contaminated disposables should be treated as chemical waste.[6]

-

Containerization: Collect waste in a suitable, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][11] Never pour chemical waste down the drain.[9]

Section 5: References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4099572, 5-Formyl-2-methoxyphenyl Acetate. Retrieved from [Link]

-

Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

-

organicmystery.com. (n.d.). Preparation of Aromatic Aldehydes and Ketones. Retrieved from [Link]

-

Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes. Retrieved from

-

Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazide intermediates. RSC Publishing. Retrieved from [Link]

-

TCI (Shanghai) Development Co., Ltd. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. Retrieved from [Link]

-

Online Chemistry notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 5-Formyl-2-methoxyphenyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

-

Sullivan, G., et al. (2022). Update to RIFM fragrance ingredient safety assessment, benzyl acetate, CAS Registry Number 140-11-4. Food and Chemical Toxicology, 167, 113186. Retrieved from [Link]

Sources

- 1. 5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Formyl-2-methoxyphenyl Acetate | CymitQuimica [cymitquimica.com]

- 3. 5-Formyl-2-methoxyphenyl Acetate 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. maxedoutcompounds.com [maxedoutcompounds.com]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]

- 13. bg.cpachem.com [bg.cpachem.com]

A Technical Guide to Unlocking the Research Potential of 5-Formyl-2-methoxybenzyl Acetate

This guide provides an in-depth exploration of the potential research avenues for 5-Formyl-2-methoxybenzyl acetate. While direct literature on this specific molecule is nascent, its true potential lies in the versatile reactivity of its constituent functional groups. By examining the established chemistry of analogous substituted benzaldehydes, this document serves as a roadmap for researchers in organic synthesis, medicinal chemistry, and materials science to leverage this compound as a valuable synthetic building block.

Molecular Profile and Synthetic Versatility

This compound, with the chemical formula C₁₀H₁₀O₄, is a substituted benzaldehyde featuring three key functional groups that dictate its reactivity and potential applications[1][2]:

-

Formyl Group (Aldehyde): An electrophilic center that is a cornerstone of organic synthesis, readily participating in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Methoxy Group: An electron-donating group that influences the electronic properties of the benzene ring, potentially directing the regioselectivity of further aromatic substitutions.

-

Benzyl Acetate Moiety: This group can be readily hydrolyzed to a benzyl alcohol, unmasking a nucleophilic hydroxyl group for further derivatization.

The strategic placement of these functionalities makes this compound a promising starting material for the synthesis of complex molecular architectures.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [1][3] |

| CAS Number | 881-57-2 | [2] |

| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, Acetic Acid 5-Formyl-2-methoxyphenyl Ester | [1][3] |

Potential Research Areas in Medicinal Chemistry

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals[4]. The structural motifs within this compound offer several compelling avenues for drug discovery.

Synthesis of Schiff Bases with Potential Antimicrobial Activity

The formyl group can readily undergo condensation with primary amines to form Schiff bases (imines). Many Schiff bases derived from substituted benzaldehydes have demonstrated significant biological activities, including antimicrobial and antioxidant properties[5].

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Amine Addition: To the stirred solution, add an equimolar amount of a substituted aniline (1.0 eq).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate and can be collected by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base.

Caption: Workflow for Schiff base synthesis.

Benzimidazole Scaffolds for Drug Discovery

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-ulcer, anticancer, and anti-inflammatory properties[6][7]. Substituted benzaldehydes are common precursors for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles via condensation with o-phenylenediamines[8].

Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole

-

Reactant Mixture: In a suitable solvent such as ethanol or methanol, combine this compound (1.0 eq) and a substituted o-phenylenediamine (1.0 eq).

-

Oxidative Cyclization: Add an oxidizing agent, such as sodium metabisulfite or p-benzoquinone, to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Caption: Synthesis of a 2-substituted benzimidazole.

Applications in Organic Synthesis and Methodology

The unique combination of functional groups in this compound makes it an attractive substrate for the development of novel synthetic methodologies and as a building block for complex natural product synthesis.

Access to Coumarin Derivatives

Coumarins are a class of oxygen-containing heterocycles with diverse pharmacological properties[9]. Following the hydrolysis of the acetate group in this compound to reveal a hydroxyl group, the resulting 2-hydroxy-4-methoxybenzaldehyde analogue can serve as a precursor for 7-methoxy substituted coumarins via reactions like the Knoevenagel or Perkin condensation[9].

| Potential Coumarin Synthesis Reaction | Reagent |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl acetoacetate) |

| Perkin Reaction | Acetic anhydride, sodium acetate |

| Wittig Reaction | Phosphonium ylides |

Multicomponent Reactions

The aldehyde functionality is a key component in many multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. This compound could be a valuable substrate in MCRs such as the Ugi or Passerini reactions, leading to the rapid generation of diverse chemical libraries for screening.

Potential in Materials Science

While less explored, the potential for this compound in materials science is noteworthy. The aldehyde group can be transformed into a variety of polymerizable functionalities, such as an acrylate or styrenic group. The resulting monomers could be used to synthesize polymers with tailored refractive indices, thermal properties, or surface characteristics, driven by the presence of the substituted aromatic ring.

Conclusion

This compound represents a molecule of untapped potential. While existing research on this specific compound is limited, a thorough analysis of its functional groups and comparison with structurally similar molecules reveals a wealth of opportunities. For the medicinal chemist, it is a gateway to novel heterocyclic scaffolds. For the synthetic organic chemist, it is a versatile building block for methodological development and complex target synthesis. This guide serves as a foundational blueprint to inspire and direct future research into this promising chemical entity.

References

- Redox reactions of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) in aqueous solution. (2025). [Source details not fully available]

-

Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. [Link]

- News - What are six applications for benzaldehyde. (n.d.). [Source details not fully available]

-

5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572. PubChem. [Link]

-

Katritzky, A. R., He, H. Y., Long, Q., Cui, X., Level, J., & Allan, L. (n.d.). The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. [Link]

-

Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Shah, S. A. A. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1234. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Al-Ostath, A., Ghabeish, I., & Salih, N. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 102992. [Link]

- Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (n.d.). [Source details not fully available]

-

Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2012). Russian Journal of Organic Chemistry, 48(1), 136-144. [Link]

-

99865-67-5 | this compound. Tetrahedron. [Link]

-

Acetic acid-5-(formyl-2-methoxy-benzyl) ester. Oakwood Chemical. [Link]

-

2-Hydroxy-4-methoxybenzaldehyde. Wikipedia. [Link]

-

Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. [Link]

-

Rápalo-Contreras, A., Montalvo-González, R., & Ordóñez, M. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. [Link]

-

5-Formyl-2-methoxyphenyl acetate. Crysdot LLC. [Link]

Sources

- 1. 5-Formyl-2-methoxyphenyl Acetate | CymitQuimica [cymitquimica.com]

- 2. 5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Formyl-2-methoxyphenyl Acetate | 881-57-2 | TCI EUROPE N.V. [tcichemicals.com]

- 4. News - What are six applications for benzaldehyde [sprchemical.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols: 5-Formyl-2-methoxybenzyl Acetate in Organic Synthesis

Abstract

This document provides a detailed technical guide on the synthetic applications of 5-Formyl-2-methoxybenzyl acetate. While direct literature on this specific reagent is emerging, its structural motifs—a reactive aldehyde and a substituted benzyl acetate—suggest significant potential in advanced organic synthesis. This guide elucidates its core reactivity, postulates its application as a photolabile protecting group, and offers detailed, illustrative protocols for its use in derivatization and multi-step synthetic workflows. The content is designed for researchers, scientists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights into leveraging this versatile building block.

Introduction and Physicochemical Properties

This compound, identified by CAS number 99865-67-5, is an aromatic compound featuring an aldehyde and a methoxy-substituted benzyl acetate moiety.[1][2] It is crucial to distinguish it from the structurally similar 5-Formyl-2-methoxyphenyl acetate (CAS 881-57-2), where the acetate group is directly attached to the phenyl ring.[3] The unique arrangement of functional groups in this compound offers a dual reactivity profile, making it a potentially valuable tool in complex molecule synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99865-67-5 | [1][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][4] |

| Molecular Weight | 208.21 g/mol | [1][4] |

| Synonyms | Acetic acid 5-formyl-2-methoxy-benzyl ester | [4] |

| InChIKey | NEABBBBNPSHHGH-UHFFFAOYSA-N | [4] |

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is dictated by its two primary functional groups: the aldehyde and the benzyl acetate.

Reactivity of the Aldehyde Group

The formyl group is a versatile handle for a wide array of chemical transformations. Its reactivity is central to the application of this reagent in building molecular complexity. Key transformations include:

-

Nucleophilic Addition and Condensation: The aldehyde readily undergoes reactions with nucleophiles. For instance, it can react with amines to form imines, which can be subsequently reduced to secondary amines (reductive amination). It can also participate in condensation reactions, such as the Knoevenagel or Wittig reactions, to form carbon-carbon double bonds.[5]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with reducing agents like sodium borohydride.[5]

The Benzyl Acetate Moiety as a Latent Protecting Group

Substituted benzyl groups are extensively used as protecting groups for alcohols, carboxylic acids, and amines due to their stability under a range of conditions and their selective removal.[6] The 5-formyl-2-methoxybenzyl group, in particular, is postulated to function as a photolabile protecting group (PPG) .

Postulated Application: A Photolabile Protecting Group

Photolabile protecting groups offer spatial and temporal control over the deprotection process, a significant advantage in complex syntheses and biological studies.[6][7] The 2-methoxy and 5-formyl substitution pattern on the benzyl ring suggests that this moiety could be cleaved by UV light, analogous to the well-established 2-nitrobenzyl protecting groups.[6]

Proposed Mechanism of Photolytic Cleavage

The proposed mechanism for the photolytic cleavage involves an intramolecular hydrogen abstraction, similar to a Norrish Type II reaction. Upon absorption of UV light, the molecule is promoted to an excited state. The ortho-methoxy group can facilitate the formation of a key intermediate that leads to the release of the protected functional group and the formation of a byproduct.

Caption: Proposed workflow for photolytic deprotection.

Protocol: Protection of an Alcohol (Hypothetical)

This protocol describes a hypothetical procedure for the protection of a primary alcohol using a derivative of this compound.

Step 1: Synthesis of 5-Formyl-2-methoxybenzyl Bromide

-

This would likely be prepared from the corresponding benzyl alcohol, which can be obtained by the reduction of 5-formyl-2-methoxybenzaldehyde.

Step 2: Protection of the Alcohol

-

Dissolve the alcohol (1.0 eq) and a non-nucleophilic base, such as 2,6-lutidine (1.5 eq), in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C under an inert atmosphere.

-

Add a solution of 5-formyl-2-methoxybenzyl bromide (1.2 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting protected alcohol by column chromatography.

Protocol: Photolytic Deprotection (Hypothetical)

-

Dissolve the protected substrate in a suitable solvent (e.g., methanol/water mixture).

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter, λ > 300 nm) at room temperature.

-

Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the deprotected alcohol by column chromatography to remove the byproduct.

Application in Derivatization and Multistep Synthesis

The aldehyde functionality of this compound makes it an excellent starting material for further molecular elaboration.

Protocol: Knoevenagel Condensation

This protocol outlines a general procedure for a Knoevenagel condensation with an active methylene compound, such as malononitrile.

-

To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base, such as piperidine (0.1 eq).

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Caption: Workflow for a Knoevenagel condensation.

Plausible Synthetic Route

A plausible synthesis of this compound would likely start from a commercially available substituted toluene.

-

Formylation: Introduction of the formyl group onto the aromatic ring via a suitable formylation reaction, such as the Vilsmeier-Haack or Duff reaction, on 2-methoxytoluene.

-

Benzylic Bromination: Radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator.

-

Acetate Formation: Nucleophilic substitution of the benzylic bromide with an acetate source, such as sodium acetate.

Conclusion

This compound is a promising reagent for organic synthesis, offering a unique combination of a reactive aldehyde and a potential photolabile protecting group precursor. While detailed application protocols are not yet widely published, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The protocols and workflows presented in this guide are intended to provide a strong foundation for researchers to begin exploring the synthetic utility of this versatile molecule. As with any new reagent, careful optimization of reaction conditions will be key to achieving successful outcomes.

References

-

MDPI. (2021). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 5-Formyl-2-methoxyphenyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Tetrahedron. (n.d.). 99865-67-5 | this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Acetic acid-5-(formyl-2-methoxy-benzyl) ester. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). ChemScene (Page 29). Retrieved from [Link]

-

PubChemLite. (n.d.). 5-formyl-2-methoxyphenyl acetate (C10H10O4). Retrieved from [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

Sources